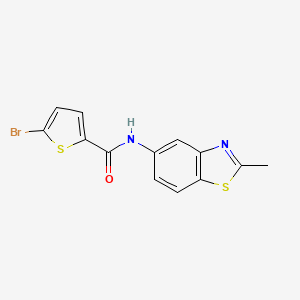

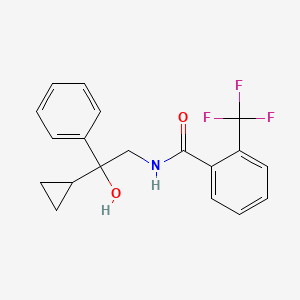

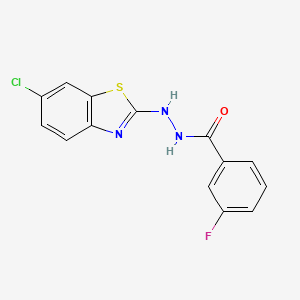

5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and medicinal applications . The empirical formula of the compound is C9H7BrN2O2S and it has a molecular weight of 287.13 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecule is likely to be planar with a C=S double bond . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and include various synthetic pathways . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 287.13 . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved data.Scientific Research Applications

Synthesis and Chemical Properties

The compound "5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide" belongs to a class of compounds that have been extensively explored for their synthesis and chemical properties. For instance, studies on benzothiophene carboxamide derivatives have demonstrated their potential as potent inhibitors of Plasmodium asexual blood-stages in vitro as well as in vivo, indicating their promise for the development of antimalarial drugs (Banerjee et al., 2011). Another study focused on the synthesis methodologies of N-benzothiazol-2-yl-amides via a copper-catalyzed intramolecular cyclization process, showcasing the versatility of related compounds in chemical synthesis (Wang et al., 2008).

Pharmacological Applications

The exploration of benzothiophene carboxamide derivatives extends into pharmacological applications, particularly in the realm of antimalarial activity. Research has identified these compounds as potent inhibitors of Plasmodium falciparum Enoyl-ACP reductase, with specific derivatives significantly impairing the development of metabolically active trophozoite stages of the intraerythrocytic cycle (Banerjee et al., 2011). This inhibitory action suggests a promising avenue for antimalarial drug development.

Material Science and Optoelectronic Applications

Beyond pharmacology, derivatives of "this compound" have been investigated for their potential in material science and optoelectronics. A study on the synthesis of functionalized thiophene-based pyrazole amides, for example, delves into the structural features through computational applications and examines their nonlinear optical properties, indicating the utility of these compounds in the development of materials with specific electronic and optical characteristics (Kanwal et al., 2022).

Safety and Hazards

While specific safety and hazard data for “5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide” is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name |

5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2OS2/c1-7-15-9-6-8(2-3-10(9)18-7)16-13(17)11-4-5-12(14)19-11/h2-6H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPIVZDMZGXQAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2889076.png)

![2-[(2-chloro-6-methylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2889078.png)

![N-(3-chloro-4-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2889081.png)

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2889095.png)

![N-(5-(diethylamino)pentan-2-yl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2889098.png)